N1-(2-cyanophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by:
- N2-substituent: A sulfonamide-piperidine-ethyl moiety (1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl), which may enhance solubility and modulate receptor interactions.
While direct toxicological or regulatory data for this compound are unavailable in the provided evidence, its structural features align with oxalamides investigated as flavor enhancers, enzyme inhibitors, or antimicrobial agents. Key analogs and their properties are discussed below.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-32-19-9-11-20(12-10-19)33(30,31)27-15-5-4-7-18(27)13-14-25-22(28)23(29)26-21-8-3-2-6-17(21)16-24/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWGZGLDCVSKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 470.5 g/mol. The compound features a complex structure that includes piperidine and sulfonamide moieties, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.5 g/mol |
| CAS Number | 898415-48-0 |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes.
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that compounds related to oxalamides can effectively inhibit acetylcholinesterase (AChE) and urease. In vitro assays revealed that certain derivatives exhibited IC50 values indicating strong inhibitory activity against these enzymes, which are crucial for various physiological processes .
Anticancer Potential
The anticancer properties of similar compounds have been explored in several studies. For example, piperidine derivatives have been associated with anti-proliferative effects in cancer cell lines, suggesting potential therapeutic applications in oncology . Mechanisms may include induction of apoptosis or cell cycle arrest.
Case Studies
Several studies have synthesized and evaluated the biological activity of compounds related to this compound. Notable findings include:
- Antibacterial Screening : A series of synthesized compounds showed varying degrees of antibacterial activity against multiple strains, with some exhibiting IC50 values as low as 0.63 μM against AChE .
- In Silico Docking Studies : Computational studies indicated favorable binding interactions between the compound and target enzymes, supporting the observed biological activities .
- Pharmacological Profiles : Compounds have been reported to possess hypoglycemic effects, diuretic action, and other therapeutic potentials linked to their structural features .
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges: Electron-withdrawing groups (e.g., cyano) correlate with lower yields (e.g., 23% for Compound 22) compared to electron-donating groups (e.g., 83% for ethoxy-substituted Compound 21) .
- Sulfonamide-Piperidine Motif : Unique to the target compound, this group may improve solubility or metabolic stability compared to simpler N2-ethyl groups.
Metabolic and Toxicological Profiles
- CYP Inhibition : S336 and S5456 showed <50% inhibition of CYP enzymes at 10 µM, suggesting favorable safety profiles . The sulfonamide group in the target compound could influence CYP interactions, though data are lacking.
- Regulatory Status: S336 has global approval as a flavoring agent (NOEL = 100 mg/kg bw/day; margin of safety >33 million) . The target compound’s structural complexity may require additional toxicological evaluation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
